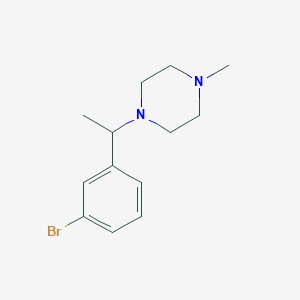![molecular formula C20H24N2O B1473085 2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole CAS No. 2098091-02-0](/img/structure/B1473085.png)
2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a benzyl group and a methoxyphenyl group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 308.4 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Sigma-2 Receptor Ligand Development
2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole: has been investigated for its potential as a sigma-2 receptor ligand. The sigma-2 receptor is implicated in various diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease . Compounds targeting this receptor could lead to new therapeutic agents for these conditions.
Alzheimer’s Disease Research
Recent studies suggest that sigma-2 receptor ligands can prevent the synaptotoxic impact of Aβ oligomers on neurons, which are implicated in the development of Alzheimer’s disease. Therefore, compounds like 2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole are valuable for researching potential treatments for Alzheimer’s disease .
Cancer Therapeutics
The sigma-2 receptor is known to be overexpressed in some types of cancer cells, making it a target for anti-cancer drugs. Research into 2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole and related compounds could lead to the development of new oncological treatments .
Pain Management
Compounds that interact with sigma receptors have been shown to have analgesic effects. As such, 2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole could be used in the development of new pain management medications, particularly for neuropathic pain .
Drug Addiction Treatment
The sigma-2 receptor has been linked to the mechanisms of drug addiction. Research into compounds like 2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole may provide insights into new treatments for addiction .
Neuroprotective Agents
Given the involvement of sigma-2 receptors in traumatic brain injury, compounds targeting these receptors could serve as neuroprotective agents. This makes 2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole a candidate for the development of treatments that protect neural tissue from damage .
Safety and Hazards
Propriétés
IUPAC Name |
2-benzyl-5-(3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-23-20-9-5-8-19(10-20)22-14-17-12-21(13-18(17)15-22)11-16-6-3-2-4-7-16/h2-10,17-18H,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNACCKHAQMIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC3CN(CC3C2)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-(3-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Ethoxy-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1473004.png)
![8-piperazin-1-yl-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B1473005.png)





![(1-cyclopropyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1473017.png)
![3-Methyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1473019.png)
![Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473021.png)

